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Compound of Interest

Compound Name:
2-(2-Formyl-6-

methoxyphenoxy)propanoic acid

Cat. No.: B046132 Get Quote

CAS Number: 590395-57-6

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid, a significant organic compound with potential applications

in various fields of chemical and pharmaceutical research. Due to the limited availability of

specific experimental data for this compound in publicly accessible literature, this guide

presents a combination of known properties and inferred methodologies based on closely

related chemical structures.

Chemical and Physical Properties
A summary of the key physicochemical properties of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid is presented in the table below. This data is primarily

derived from computational models and publicly available chemical databases.[1]
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Property Value Source

CAS Number 590395-57-6 PubChem[1]

Molecular Formula C₁₁H₁₂O₅ PubChem[1]

Molecular Weight 224.21 g/mol PubChem[1]

IUPAC Name

2-(2-formyl-6-

methoxyphenoxy)propanoic

acid

PubChem[1]

Canonical SMILES
CC(C(=O)O)OC1=C(C=CC=C

1OC)C=O
PubChem[1]

InChI Key
DXXCAUDRFSLKGO-

UHFFFAOYSA-N
PubChem[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid is not readily available in the reviewed literature, a

plausible synthetic route can be inferred from established organic chemistry principles and

related syntheses. A potential approach involves the Williamson ether synthesis, a well-

established method for forming ethers.

Proposed Synthetic Pathway:

A likely two-step synthesis would involve the reaction of a suitably protected 2-hydroxy-3-

methoxybenzaldehyde with a propanoic acid derivative.

2-hydroxy-3-
methoxybenzaldehyde

Ethyl 2-(2-formyl-6-
methoxyphenoxy)propanoate

Base (e.g., K2CO3)
Solvent (e.g., Acetone)

Ethyl 2-bromopropanoate

2-(2-Formyl-6-methoxy-
phenoxy)propanoic acid

Hydrolysis (e.g., NaOH, H2O/EtOH)
then Acidification (e.g., HCl)
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Figure 1: Proposed synthesis of the target compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Ether Formation. To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent)

in a suitable polar aprotic solvent such as acetone or DMF, is added a base, for instance,

potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30

minutes. Following this, ethyl 2-bromopropanoate (1.2 equivalents) is added, and the

reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until

the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered to

remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting

crude product, ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate, can be purified by column

chromatography on silica gel.

Step 2: Hydrolysis. The purified ester from the previous step is dissolved in a mixture of

ethanol and water. An aqueous solution of sodium hydroxide (2 equivalents) is added, and

the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the

ester. The reaction progress is monitored by TLC. Once the hydrolysis is complete, the

ethanol is removed under reduced pressure. The remaining aqueous solution is washed with

a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous

layer is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed.

The solid product, 2-(2-Formyl-6-methoxyphenoxy)propanoic acid, is collected by

filtration, washed with cold water, and dried under vacuum.

Spectroscopic Data Analysis (Predicted)
As experimental spectroscopic data for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid is

not available, this section provides a prediction of the expected spectral features based on the

compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons: Signals in the range of 6.5-7.8 ppm.

Aldehyde Proton: A singlet around 9.8-10.5 ppm.
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Methine Proton (CH): A quartet adjacent to the methyl group.

Methoxy Protons (OCH₃): A singlet around 3.8-4.0 ppm.

Methyl Protons (CH₃): A doublet coupled to the methine proton.

Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O

exchangeable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon (C=O) of Carboxylic Acid: A signal in the range of 170-185 ppm.

Aldehyde Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm.

Aromatic Carbons: Signals in the range of 110-160 ppm.

Methine Carbon (CH): A signal in the ether linkage.

Methoxy Carbon (OCH₃): A signal around 55-60 ppm.

Methyl Carbon (CH₃): A signal in the aliphatic region.

FT-IR (Fourier-Transform Infrared Spectroscopy):

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion Peak (M⁺): Expected at m/z = 224.
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Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid

group (-COOH, 45 Da), the propanoic acid side chain, and potentially the methoxy group (-

OCH₃, 31 Da).

Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or the mechanism of

action of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. However, the presence of the

phenoxypropanoic acid scaffold suggests potential avenues for investigation, as this motif is

found in various biologically active molecules, including certain herbicides and

pharmaceuticals.

Hypothetical Workflow for Biological Screening:

To elucidate the potential biological role of this compound, a systematic screening process

would be necessary.
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Figure 2: A general workflow for assessing biological activity.

Given the structural features, future research could explore its potential as an inhibitor or

modulator of enzymes or receptors, particularly those involved in metabolic or signaling
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pathways where similar structures have shown activity.

Conclusion
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a compound with a defined chemical

structure and CAS number. While specific experimental data regarding its synthesis,

spectroscopic characterization, and biological activity are not extensively documented in the

public domain, this guide provides a robust framework based on established chemical

principles and data from closely related compounds. The information presented herein is

intended to serve as a valuable resource for researchers and professionals in the fields of

chemistry and drug development, facilitating future investigations into the properties and

potential applications of this molecule. Further experimental validation is essential to confirm

the predicted properties and to explore the full potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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